Marbofloxacin Impurity A

Übersicht

Beschreibung

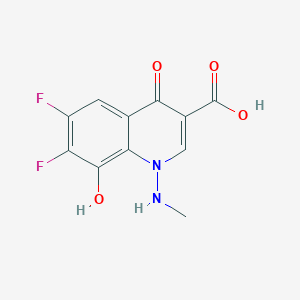

Marbofloxacin Impurity A (CAS: 115551-40-1) is a critical degradation product and/or process-related impurity of marbofloxacin, a third-generation fluoroquinolone antibiotic used exclusively in veterinary medicine for treating respiratory, dermatological, and urinary tract infections . Structurally, it is defined as 6,7-difluoro-8-hydroxy-1,4-dihydro-1-methylamino-4-oxoquinoline-3-carboxylic acid (molecular formula: C₁₁H₈F₂N₂O₄; molecular weight: 270.19 g/mol) . Unlike the parent drug, marbofloxacin (CAS: 115550-35-1), which contains a fused pyrido-benzoxadiazine ring and a piperazinyl group, Impurity A lacks these moieties, resulting in a simpler quinoline backbone .

Regulatory guidelines mandate strict control of Impurity A levels in marbofloxacin formulations to ensure drug safety and efficacy. Analytical methods such as 1H NMR, 13C NMR, IR, and HPLC are employed for its identification and quantification .

Vorbereitungsmethoden

The synthesis of Marbofloxacin Impurity A involves several steps, typically starting from the parent compound, Marbofloxacin. The synthetic route often includes:

Hydrolysis: The initial step involves the hydrolysis of Marbofloxacin under acidic or basic conditions to yield the impurity.

Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to isolate this compound.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

Marbofloxacin Impurity A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atoms, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Marbofloxacin Impurity A has several critical applications in various fields of research:

-

Pharmaceutical Research :

- Reference Standard : It serves as a reference standard in the development and quality control of Marbofloxacin formulations. Ensuring the purity of pharmaceutical products is vital for efficacy and safety.

- Stability Studies : Used in stability studies to assess how impurities affect the shelf life and effectiveness of drug formulations.

-

Analytical Chemistry :

- Method Validation : Employed in method validation processes to ensure accuracy and reliability in analytical methods used to quantify Marbofloxacin and its impurities.

- Quality Assurance : Plays a role in quality assurance protocols to monitor the levels of impurities during the manufacturing process.

-

Toxicological Studies :

- Genotoxic Potential : Research has been conducted to evaluate the genotoxic potential of this compound, contributing to safety assessments of pharmaceutical products.

- Environmental Impact : Studies indicate that while effective against pathogens, the compound may pose risks to aquatic life due to its persistence in the environment.

Study on Efficacy Against Escherichia coli

A significant case study evaluated the bactericidal activity of Marbofloxacin against E. coli strains under varying environmental conditions. The findings indicated that:

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be between 0.5 - 2 μg/mL for Marbofloxacin.

- Impact of Medium : The efficacy varied significantly between different media (e.g., Mueller-Hinton broth vs. autoclaved fecal content), highlighting how impurities like this compound can influence overall drug performance.

Stability and Degradation Studies

Research on the stability of Marbofloxacin formulations revealed that degradation under stress conditions could lead to significant impurities like this compound. This underscores the importance of monitoring these compounds during storage and formulation development.

Wirkmechanismus

The mechanism of action of Marbofloxacin Impurity A is not as well-studied as the parent compound. it is believed to interact with bacterial DNA gyrase and topoisomerase IV, similar to Marbofloxacin. These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Structural Comparison of Marbofloxacin and Its Impurities

| Compound | CAS No. | Molecular Formula | Key Structural Features | Role/Origin |

|---|---|---|---|---|

| Marbofloxacin | 115550-35-1 | C₁₇H₁₉FN₄O₄ | Fused pyrido-benzoxadiazine, piperazinyl group | Parent drug (antimicrobial) |

| Impurity A | 115551-40-1 | C₁₁H₈F₂N₂O₄ | Simplified quinoline core, no piperazine | Degradation product |

| Impurity F (N-Oxide) | 194023-72-8 | C₁₇H₁₉FN₄O₅ | Oxidized piperazine ring | Oxidation byproduct |

| Impurity B | 115551-41-2 | C₁₂H₈F₂N₂O₄ | Methylation at C-1 position | Synthesis intermediate |

- Key Differences :

- Impurity A lacks the fused pyrido-benzoxadiazine ring and piperazinyl group present in marbofloxacin, significantly reducing its antimicrobial activity .

- Compared to Impurity F (N-Oxide), which retains the piperazine moiety but undergoes oxidation, Impurity A’s simpler structure alters its solubility and reactivity .

Comparison with Other Fluoroquinolones :

- Enrofloxacin and Ciprofloxacin: These fluoroquinolones share a bicyclic core but differ in substituents. Marbofloxacin’s fused-ring system enhances its veterinary pharmacokinetics (e.g., longer half-life in cattle), whereas Impurity A’s lack of this feature eliminates therapeutic utility .

- Moxifloxacin Impurities : Moxifloxacin impurities (e.g., impurity A, B) often involve modifications to the C-7 or C-8 positions, analogous to Impurity A’s hydroxylation at C-6. However, moxifloxacin impurities typically retain the cyclopropyl group at N-1, which is absent in Impurity A .

Pharmacokinetic and Pharmacodynamic (PK/PD) Comparisons

Table 2: Pharmacokinetic Parameters

| Parameter | Marbofloxacin (2 mg/kg) | Impurity A (Inferred) |

|---|---|---|

| Volume of Distribution | 1.25–1.28 L/kg (cattle) | Likely lower due to reduced lipophilicity |

| AUC (μg·h/mL) | 9.99–10.11 | Not reported; presumed minimal |

| Elimination Half-life | 4.23–4.98 h | Shorter (lack of piperazine) |

- PK/PD Insights: Marbofloxacin’s efficacy correlates with AUC₂₄/MIC and Cmax/MIC ratios. For example, an AUC₂₄/MIC > 88 achieves bactericidal effects against Haemophilus parasuis . In contrast, enrofloxacin and difloxacin exhibit shorter half-lives (2–3 h in dogs), emphasizing marbofloxacin’s veterinary advantages .

Analytical and Regulatory Considerations

Detection Methods :

- LC-MS/MS : Used to distinguish Impurity A from marbofloxacin based on retention time (2.4 min for marbofloxacin) and mass-to-charge ratio (m/z) .

- HILIC Chromatography : Effective for polar impurities like Impurity A, which has a log P of ~1.77 (similar to moxonidine impurities) .

Regulatory Thresholds :

- Permissible limits for Impurity A are guided by ICH Q3A/B, requiring levels ≤ 0.1% for unknown impurities . Daicel Pharma synthesizes Impurity A under cGMP standards to support regulatory submissions .

Toxicological and Stability Profiles

- Toxicity : While marbofloxacin shows low toxicity to aquatic organisms (EC₅₀ > 100 mg/L for Daphnia magna), Impurity A’s toxicity remains unstudied but is presumed negligible at regulated levels .

- Stability : Impurity A may form under acidic or oxidative conditions during marbofloxacin synthesis or storage. Stability-indicating methods (e.g., HPLC) monitor its formation .

Biologische Aktivität

Marbofloxacin, a fluoroquinolone antibiotic, is widely used in veterinary medicine for its broad-spectrum antibacterial activity against various pathogens. However, the presence of impurities, particularly Marbofloxacin Impurity A, raises concerns regarding its biological activity and safety profile. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against specific bacteria, and implications for veterinary use.

Marbofloxacin operates primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes in DNA replication and transcription. The pharmacodynamic properties of Marbofloxacin have been extensively studied, revealing a concentration-dependent bactericidal effect. A study demonstrated that the bactericidal activity of marbofloxacin against Escherichia coli strains varied significantly based on environmental conditions such as Mueller-Hinton broth (MHB) versus autoclaved fecal content (AFC) .

Key Findings:

- Bactericidal Activity : Marbofloxacin exhibited a more significant killing rate in MHB (8.14) compared to AFC (5.25) after 24 hours.

- Influence of Medium : The medium significantly affected the drug's efficacy, with higher concentrations required under AFC conditions .

Efficacy Against Specific Pathogens

Marbofloxacin is effective against a range of pathogens including Pasteurella multocida, Mannheimia haemolytica, and various mycoplasmas. In vivo studies have established minimum inhibitory concentrations (MICs) for these pathogens, which are critical for determining effective dosing regimens.

Case Study: Pasteurella multocida

A study focused on the in vivo antimicrobial activity of marbofloxacin against P. multocida in calves reported an MIC of 0.075 μg/mL and a mutant prevention concentration (MPC) of 0.3 μg/mL . The ratio of MPC to MIC (4) indicates the potential for resistance development if dosing is not managed properly.

Biological Activity of this compound

While specific data on this compound is limited, its presence can influence the overall pharmacological profile of marbofloxacin. Impurities may alter the drug's efficacy and safety, potentially leading to adverse effects or reduced therapeutic outcomes.

Stability and Degradation Studies

Research on the stability of marbofloxacin formulations has shown that impurities can arise from degradation under various stress conditions. For instance, marbofloxacin was subjected to oxidative and acidic conditions, revealing significant degradation products that could include impurities like this compound .

Comparative Analysis of Biological Activity

| Parameter | Marbofloxacin | This compound |

|---|---|---|

| Mechanism of Action | DNA gyrase inhibition | Unknown; potential alteration in action |

| MIC against E. coli | 0.5 - 2 μg/mL | Not established |

| Efficacy in MHB | High | Potentially reduced |

| Efficacy in AFC | Moderate | Potentially lower |

| Safety Profile | Generally safe | Unknown; requires further study |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural identification of Marbofloxacin Impurity A?

- Methodological Answer : Structural elucidation requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS) to determine molecular formula (e.g., C₁₁H₈F₂N₂O₄, MW 270.19) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm functional groups and connectivity.

- HPLC-PDA/UV for purity assessment and retention time comparison against reference standards .

Cross-validate results with pharmacopeial monographs (e.g., EP standards) to confirm identity .

Q. How is this compound quantified in drug formulations?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 295 nm).

- Mobile Phase : Acetonitrile-phosphate buffer (pH 2.5) in gradient mode .

- Validation : Ensure linearity (1–120% of target concentration), precision (RSD <2%), and accuracy (98–102% recovery) .

- Sample Preparation : Extract impurities via solid-phase extraction (SPE) to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles between accelerated stability studies and real-time data?

- Methodological Answer :

- Hypothesis Testing : Determine if degradation pathways (e.g., hydrolysis, oxidation) differ under stress conditions vs. long-term storage. Use LC-MS to identify degradation products .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate accelerated data, but validate with real-time samples at 6/12/24-month intervals .

- Case Study : In marbofloxacin formulations, acidic conditions may artificially increase Impurity A levels during stress testing, requiring pH-adjusted dissolution media .

Q. What strategies ensure compliance with ICH and pharmacopeial limits for this compound in regulatory submissions?

- Methodological Answer :

- Thresholds : Align with ICH Q3B(R2) (0.1% for unidentified impurities; 0.15% for identified) and EP monographs .

- Justification : Provide toxicological data (e.g., genotoxicity studies) for impurities exceeding thresholds. Cross-reference batch analysis data from safety studies .

- Documentation : Include impurity fate mapping in manufacturing processes and stability-indicating method validation reports .

Q. How can researchers optimize HPLC methods to separate co-eluting impurities structurally similar to this compound?

- Methodological Answer :

- Column Screening : Test columns with different stationary phases (e.g., phenyl-hexyl, HILIC) to improve resolution .

- Mobile Phase Modifiers : Add ion-pairing agents (e.g., tetrabutylammonium) or adjust pH (2.5–3.5) to alter retention of polar impurities .

- Advanced Detection : Couple HPLC with charged aerosol detection (CAD) for non-UV-active impurities or use tandem MS for trace-level quantification .

Q. Research Design and Data Analysis

Q. What statistical approaches are critical for bioequivalence studies involving marbofloxacin formulations with Impurity A?

- Methodological Answer :

- Study Design : Use a randomized, two-period crossover design in animal models (e.g., dogs/cats) with washout periods to eliminate carryover effects .

- Parameters : Calculate 90% confidence intervals for AUC₀–t and Cₘₐₓ; bioequivalence is established if intervals fall within 80–125% .

- Outlier Management : Apply non-compartmental analysis (NCA) for pharmacokinetic data and exclude subjects with aberrant absorption profiles .

Q. How should researchers validate impurity-specific stability-indicating methods for this compound?

- Methodological Answer :

- Forced Degradation : Expose samples to heat (70°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH) to confirm method robustness .

- Solution Stability : Assess impurity levels in stock solutions stored at 4°C and −20°C over 72 hours; report RSD for repeatability .

- Peak Purity : Use diode-array detectors (DAD) to ensure no co-elution (purity angle < threshold) .

Eigenschaften

IUPAC Name |

6,7-difluoro-8-hydroxy-1-(methylamino)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O4/c1-14-15-3-5(11(18)19)9(16)4-2-6(12)7(13)10(17)8(4)15/h2-3,14,17H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORYSGPURSAYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C=C(C(=O)C2=CC(=C(C(=C21)O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.